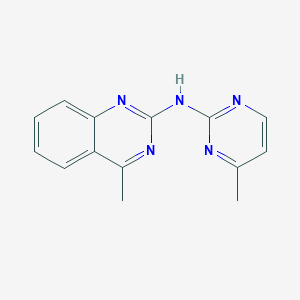

4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Description

Properties

IUPAC Name |

4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c1-9-7-8-15-13(16-9)19-14-17-10(2)11-5-3-4-6-12(11)18-14/h3-8H,1-2H3,(H,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZDBKZLSVYSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3C(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide are used in refluxing toluene under a nitrogen atmosphere . The target compound is obtained in moderate to good yields, ranging

Biological Activity

4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline core with a methyl group at the 4-position and a pyrimidinyl moiety at the 2-position. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The structural features contribute to its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves its interaction with specific enzymes, notably kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the modulation of various cellular pathways. This inhibition is particularly relevant in cancer therapy, where it can suppress cell proliferation and induce apoptosis in cancer cells.

Anticancer Activity

Research has shown that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in many cancers . For instance, derivatives have been tested against various cancer cell lines, showing IC50 values indicative of their potency.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This property makes it a candidate for treating inflammatory diseases .

Antiviral Activity

Additionally, some studies indicate that quinazoline derivatives possess antiviral properties. They have been evaluated for their efficacy against viruses such as hepatitis C, showing potential as therapeutic agents in viral infections.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine | Dimethyl groups at positions 4 and 6 | Enhanced kinase inhibition |

| N-(4-Methylpyrimidin-2-yl)quinazolin-2-amine | Lacks dimethyl groups | Altered binding affinity |

| 2-Amino-4,6-dimethylpyrimidine | Contains a pyrimidine core | Different chemical properties |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of specific substituents in enhancing therapeutic potential.

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on various quinazoline derivatives demonstrated that those with specific substitutions exhibited higher cytotoxicity against cancer cell lines such as HeLa and K562. The study found that this compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics .

- Anti-inflammatory Activity : In animal models of inflammation (e.g., carrageenan-induced paw edema), compounds similar to this compound were shown to reduce swelling effectively while exhibiting low ulcerogenicity compared to traditional NSAIDs like indomethacin .

- Antiviral Studies : Research into the antiviral properties revealed that several quinazoline derivatives could inhibit viral replication in vitro. The mechanism appears to involve interference with viral entry or replication processes.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives, including 4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various pathogenic bacteria.

Case Studies and Findings:

- A study demonstrated that quinazoline derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/ml for certain derivatives .

- Another investigation highlighted the compound's effectiveness against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by antibiotic-resistant strains .

Antiviral Properties

Recent studies have also explored the antiviral potential of quinazoline-based compounds against viruses such as Chikungunya virus (CHIKV).

Research Insights:

- A synthesized derivative showed promising results in inhibiting CHIKV replication in Vero cells, with an effective concentration (EC50) of 3.84 μM and a selectivity index (SI) of 18.8, indicating a favorable therapeutic window .

- The structural modifications within the quinazoline framework were found to enhance antiviral activity, emphasizing the importance of molecular design in developing effective antiviral agents .

Anticancer Activity

Quinazolines have been recognized for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.

Notable Findings:

- Research has shown that quinazoline derivatives can inhibit the activity of various kinases implicated in cancer progression, making them candidates for targeted cancer therapies .

- The compound's ability to cross the blood-brain barrier suggests its potential application in treating central nervous system tumors .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Bulky substituents (e.g., 3-bromobenzyl in 3al) correlate with higher melting points (~177°C) compared to smaller groups like thiophen-2-ylmethyl (131°C), suggesting improved crystallinity with aromatic halides .

- Synthetic Efficiency : Derivatives with simple alkyl/aryl groups (e.g., 3al, 3am) achieve higher yields (72–84%) than the target compound (50–63%), likely due to fewer steric hindrances during synthesis .

Anticancer Activity

- STAT3 Inhibition : Derivatives like 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (7a) were synthesized as STAT3 inhibitors, showing selective cytotoxicity in cancer cells. The methoxy group at the 6-position enhances binding to STAT3’s SH2 domain, a feature absent in the target compound .

Antimicrobial Activity

- Sulfamerazine Analogs: Compound 160 (a sulfamerazine-containing pyrimidine) exhibits activity against S. aureus and E. coli, attributed to its sulfonamide moiety.

Q & A

Q. How can computational methods predict metabolic pathways and potential toxic metabolites?

- Methodological Answer : Use ADMET Predictor or GLORYx to identify Phase I metabolites (e.g., hydroxylation at the methyl group). Validate with LC-HRMS of hepatocyte incubations. Toxicity risks (e.g., hepatotoxicity) are flagged using DEREK Nexus for structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.